molecular formula C10H8ClNO2 B2733354 Methyl 2-(3-chlorophenyl)-2-cyanoacetate CAS No. 1218951-00-8

Methyl 2-(3-chlorophenyl)-2-cyanoacetate

Cat. No.: B2733354
CAS No.: 1218951-00-8
M. Wt: 209.63
InChI Key: GCMXNRWGEQVNFC-UHFFFAOYSA-N
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Description

Methyl 2-(3-chlorophenyl)-2-cyanoacetate is an organic compound with the molecular formula C10H8ClNO2. It is a derivative of cyanoacetic acid and contains a chlorophenyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Scientific Research Applications

Methyl 2-(3-chlorophenyl)-2-cyanoacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with therapeutic potential.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety data sheet for a similar compound, “Methyl 2-chlorophenylacetate”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future directions in the study of similar compounds are promising. For instance, the synthesis and pharmacological activities of triazole derivatives are being actively researched . Furthermore, the use of biocatalysis for the production of drugs with emphasis on green chemistry is expected to increase .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(3-chlorophenyl)-2-cyanoacetate can be synthesized through several methods. One common approach involves the reaction of 3-chlorobenzaldehyde with malononitrile in the presence of a base, followed by esterification with methanol. The reaction conditions typically include:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-chlorophenyl)-2-cyanoacetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The cyano group can be substituted by nucleophiles such as amines or alcohols.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in methanol.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Substituted amides or alcohols.

    Hydrolysis: 3-chlorophenylacetic acid.

    Reduction: 2-(3-chlorophenyl)ethylamine.

Mechanism of Action

The mechanism by which methyl 2-(3-chlorophenyl)-2-cyanoacetate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The cyano and ester groups play crucial roles in its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-chlorophenyl)-2-cyanoacetate: Similar structure but with the chlorine atom in the para position.

    Ethyl 2-(3-chlorophenyl)-2-cyanoacetate: Similar structure but with an ethyl ester group instead of a methyl ester.

    Methyl 2-(3-bromophenyl)-2-cyanoacetate: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

Methyl 2-(3-chlorophenyl)-2-cyanoacetate is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in physical properties and biological activities compared to its analogs.

Properties

IUPAC Name

methyl 2-(3-chlorophenyl)-2-cyanoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-14-10(13)9(6-12)7-3-2-4-8(11)5-7/h2-5,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCMXNRWGEQVNFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C#N)C1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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